molecular formula C9H4F8O3S B2916789 3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride CAS No. 2368871-76-3

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride

Cat. No. B2916789
CAS RN: 2368871-76-3
M. Wt: 344.18
InChI Key: RQNWQBMRESYMQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride (TFMPSF) is a fluorosurfactant and a major component of many fluorinated surfactants used in various industrial and scientific applications. It is a highly efficient and versatile reagent, used in a wide range of reactions, such as organic synthesis, polymerization, and catalysis. TFMPSF has a unique structure, consisting of four fluorine atoms, an oxygen atom, and a carbon atom. It has a low surface tension and is highly soluble in organic solvents, making it a valuable tool for researchers.

Scientific Research Applications

Organocatalyzed Trifluoromethylation

The organocatalyzed trifluoromethylation of ketones and arylsulfonyl fluorides using fluoroform (HCF3) under a superbase system represents a significant advancement in the synthesis of α-trifluoromethyl carbinols and aryl triflones. This methodology leverages the reactivity of HCF3, a by-product in the manufacture of polytetrafluoroethylene (Teflon), under organocatalysis conditions to expand the synthetic applications of trifluoromethylation (Okusu et al., 2015).

Electrophilic Trifluoromethylthiolation Reagents

The development of shelf-stable electrophilic trifluoromethylthiolating reagents, such as trifluoromethanesulfenates, has revolutionized the trifluoromethylthiolation of substrates. These reagents offer a safer, more efficient alternative to traditional methods, enabling the easy introduction of the trifluoromethylthio group into drug molecules at late stages of development (Shao et al., 2015).

Fluoride Complexation from Water

A study demonstrated the selective and reversible fluoride complexation from water by a cyclic tri(phosphonio)methanide dication. This process involves an unusual fluorophosphorane formation, offering a new perspective on the use of phosphorus-based, water-resistant Lewis acids in fluoride ion capture and catalysis (Yogendra et al., 2017).

Fluorosulfonyloxypentafluoroacetone Decomposition

Research on the reaction of fluorosulfonyloxypentafluoroacetone in the presence of alkali metal fluorides has shed light on the isomerization and decomposition pathways of this compound. The study offers insights into the formation of fluorosulfonyloxyperfluoropropoxy anions and trifluoropyruvoyl fluoride, highlighting the intricacies of fluorine chemistry (Sterlin & Avetisyan, 2009).

Nucleophilic Trifluoromethylation

The taming of fluoroform for direct nucleophilic trifluoromethylation of Si, B, S, and C centers has been a notable achievement. This method utilizes fluoroform, a by-product from the manufacture of fluorocarbon-based materials, to introduce trifluoromethyl groups into pharmaceutical and agrochemical structures, demonstrating the practical utility of fluoroform as a reagent (Prakash et al., 2012).

properties

IUPAC Name

1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8O3S/c10-7(11,12)5-2-1-3-6(4-5)20-8(13,14)9(15,16)21(17,18)19/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNWQBMRESYMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(C(F)(F)S(=O)(=O)F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethylphenoxytetrafluoroethanesulphonyl fluoride

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